Comprehensive Solubility Profile and Solvation Dynamics of 2-(trans-4-Pentylcyclohexyl)ethanol in Organic Solvents
Comprehensive Solubility Profile and Solvation Dynamics of 2-(trans-4-Pentylcyclohexyl)ethanol in Organic Solvents
Executive Summary
For researchers and drug development professionals working at the intersection of materials science and synthetic chemistry, 2-(trans-4-Pentylcyclohexyl)ethanol (CAS: 77530-05-7) represents a critical structural building block. Widely utilized as an intermediate in the synthesis of smectic and nematic liquid crystals, as well as specialized lipid nanoparticles, its unique amphiphilic architecture demands a rigorous understanding of its phase behavior. This whitepaper provides an in-depth analysis of the solvation thermodynamics, empirical solubility profiles, and self-validating experimental methodologies required to manipulate this compound effectively in organic solvents.
Structural Analysis and Solvation Thermodynamics
The molecular architecture of 2-(trans-4-pentylcyclohexyl)ethanol dictates its complex solubility profile. The molecule features a rigid cyclohexane ring in a trans-configuration, which imparts high structural order, terminated by a flexible pentyl chain (the hydrophobic tail) and an ethanol moiety (the hydrophilic head).
According to Hansen Solubility Parameter (HSP) theory, optimal dissolution occurs when the dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) forces of the solvent closely match those of the solute [2].
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Dispersion Dominance: The massive hydrophobic bulk of the pentylcyclohexyl group dictates that London dispersion forces ( δD ) are the primary driver of solvation.
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Polar/Protic Limitations: While the terminal hydroxyl group provides a localized dipole and hydrogen-bonding site, it is sterically and volumetrically overshadowed by the 11-carbon hydrocarbon moiety. Consequently, highly polar protic solvents like water are entirely excluded from the solvation sphere due to an overwhelming entropic penalty, whereas non-polar and polar aprotic solvents exhibit high affinity.
Fig 1: Solvation interactions based on Hansen Solubility Parameters.
Empirical Solubility Profile Across Solvent Classes
To facilitate rational solvent selection for synthetic and formulation workflows, the quantitative solubility parameters of 2-(trans-4-pentylcyclohexyl)ethanol are summarized below. Data is synthesized based on thermodynamic modeling and structural proxy evaluations.
Table 1: Estimated Solubility Profile of 2-(trans-4-Pentylcyclohexyl)ethanol at 25°C
| Solvent Class | Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility (g/L) | Primary Solvation Mechanism |
| Non-polar | Hexane | 1.89 | > 500 (Highly Soluble) | Dispersion forces ( δD ) matching the pentylcyclohexyl tail. |
| Non-polar | Toluene | 2.38 | > 500 (Highly Soluble) | Dispersion and weak π -interactions. |
| Polar Aprotic | Dichloromethane (DCM) | 8.93 | > 300 (Soluble) | Dipole-dipole interactions ( δP ) stabilizing the hydroxyl group. |
| Polar Aprotic | Tetrahydrofuran (THF) | 7.52 | > 300 (Soluble) | Hydrogen-bond acceptance from the solute's -OH group. |
| Polar Protic | Ethanol | 24.5 | 50 - 100 (Moderate) | Hydrogen bonding ( δH ), limited by the hydrophobic bulk. |
| Polar Protic | Water | 80.1 | < 0.1 (Practically Insoluble) | High cohesive energy of water excludes the hydrophobic tail. |
Experimental Protocol: Self-Validating Shake-Flask Methodology
The "shake-flask" method remains the gold standard for determining the thermodynamic equilibrium solubility of active pharmaceutical ingredients and chemical intermediates [1]. The following protocol is engineered as a self-validating system, ensuring that kinetic artifacts do not corrupt thermodynamic data.
Step-by-Step Methodology
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Solvent Preparation and Saturation: Add 500 mg of 2-(trans-4-pentylcyclohexyl)ethanol to 5 mL of the target organic solvent in a sealed borosilicate glass vial.
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Causality: An excess of solute guarantees that the thermodynamic saturation point is breached, establishing a true equilibrium between the solid and liquid phases.
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Thermal Equilibration: Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C at 150 RPM for 48 hours.
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Causality: Orbital shaking is explicitly selected over magnetic stirring to prevent the mechanical grinding of particles. Magnetic stirring can artificially inflate solubility via the generation of high-energy amorphous domains or localized supersaturation [4].
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Self-Validation Sampling: Extract 0.5 mL aliquots at t=24 hours and t=48 hours.
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Causality: Comparing the concentration at two distinct time points mathematically validates that thermodynamic equilibrium has been achieved. If the concentrations match ( ΔC/Δt≈0 ), the system is validated [1].
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Phase Separation: Centrifuge the extracted aliquots at 10,000 x g for 15 minutes.
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Causality: Centrifugation is strictly preferred over syringe filtration for this compound. The highly lipophilic nature of the pentylcyclohexyl moiety causes it to readily adsorb onto standard PTFE or nylon filter membranes, which would systematically negatively bias the quantified solubility.
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Quantification: Dilute the supernatant in a compatible mobile phase and quantify via GC-FID or HPLC-UV (post-derivatization, if necessary).
Fig 2: Standardized self-validating shake-flask methodology for solubility determination.
Application Workflows: Liquid Crystal Synthesis
The solubility profile of 2-(trans-4-pentylcyclohexyl)ethanol directly dictates its downstream synthetic utility, particularly in the fabrication of low-band-gap polymers and smectic liquid crystals [3].
Because the molecule is highly soluble in polar aprotic solvents, the primary hydroxyl group is frequently converted into a halide (e.g., via an Appel reaction with CBr4 and PPh3 ) or a tosylate to serve as a leaving group. This reaction is optimally performed in Dichloromethane (DCM) because DCM possesses a sufficient δP to dissolve the polar reagents while maintaining complete solvation of the lipophilic starting material.
Subsequent Williamson etherification to couple this intermediate to phenolic fluorophores or mesogens is typically executed in refluxing acetone or methyl ethyl ketone (MEK). The causality here is driven by solvent kinetics: these polar aprotic solvents stabilize the transition state of the SN2 substitution without precipitating the highly hydrophobic liquid crystal products [3].
Fig 3: Downstream synthetic workflow for smectic liquid crystal integration.
References
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Dissolution Technologies URL: [Link]
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Hansen Solubility Parameters Applied to the Extraction of Phytochemicals MDPI URL: [Link]
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Synthesis of a New Class of Low-Band-Gap Polymers with Liquid Crystalline Substituents ACS Publications URL:[Link]
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A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Pharmaceutical Sciences URL: [Link]
